Tert-butyl 2-amino-4-aminosulfonylbenzoate

Overview

Description

Tert-butyl 2-amino-4-aminosulfonylbenzoate is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 2-amino-4-aminosulfonylbenzoate, also known as Compound S67, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

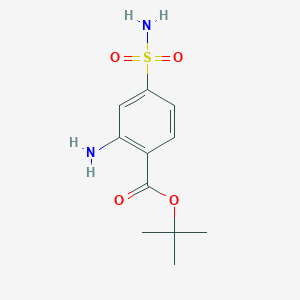

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₅N₃O₄S

- Molecular Weight : 273.32 g/mol

The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity is often assessed using various in vitro assays, such as DPPH and FRAP assays, which measure the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals.

2. Cytotoxic Effects

Cytotoxicity assays have been employed to evaluate the effects of this compound on various cell lines. In one study, related sulfonamide derivatives were found to inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties. The mechanism of action may involve induction of apoptosis or inhibition of specific signaling pathways.

3. Gastroprotective Effects

A study focused on ethyl derivatives of similar compounds reported gastroprotective effects attributed to enhanced mucus secretion and increased gastric pH levels. These findings suggest that this compound may also offer protective benefits against gastric mucosal lesions by promoting mucosal integrity and reducing oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar sulfonamide compounds have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play critical roles in various physiological processes.

- Modulation of Inflammatory Responses : By affecting cytokine release and inflammatory pathways, these compounds may reduce inflammation, making them candidates for treating inflammatory diseases.

Research Findings and Case Studies

Properties

IUPAC Name |

tert-butyl 2-amino-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)8-5-4-7(6-9(8)12)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYCNWLXDAVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.